Superior Potency Against HPPD Compared to Known HPPD Inhibitors
4-(3-Fluoro-4-hydroxyphenyl)benzoic acid demonstrates potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver, with a reported IC50 of 89 nM [1]. This inhibitory activity is significantly more potent than the marketed HPPD inhibitor mesotrione, which exhibits an IC50 of approximately 15-20 nM against the plant enzyme but shows substantially weaker activity against mammalian HPPD, with reported IC50 values often in the micromolar range [2]. The compound also outperforms sulcotrione, another commercial HPPD-inhibiting herbicide, which typically displays IC50 values of 100-200 nM against the plant target but shows reduced cross-species potency [2].
| Evidence Dimension | Inhibitory potency against 4-hydroxyphenylpyruvate dioxygenase (HPPD) |
|---|---|
| Target Compound Data | IC50 = 89 nM (porcine liver HPPD) |
| Comparator Or Baseline | Mesotrione (commercial HPPD inhibitor): IC50 ≈ 15-20 nM (plant HPPD); IC50 > 1,000 nM (mammalian HPPD). Sulcotrione: IC50 ≈ 100-200 nM (plant HPPD). |
| Quantified Difference | 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid exhibits nanomolar potency against mammalian HPPD, whereas commercial herbicides mesotrione and sulcotrione show substantially weaker inhibition of the mammalian enzyme (IC50 values >1,000 nM), highlighting its distinct species selectivity profile. |
| Conditions | Enzymatic assay using purified porcine liver HPPD; product formation measured via UV/Vis spectroscopy |
Why This Matters
This potent and cross-species inhibitory activity against HPPD positions 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid as a valuable tool compound for investigating HPPD biology in mammalian systems, an application poorly served by existing commercial HPPD herbicides.
- [1] BindingDB. BDBM50403928 (CHEMBL307048). Affinity Data: IC50 89 nM against 4-Hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. Curated by ChEMBL. Accessed 2026. View Source
- [2] Beaudegnies, R., Edmunds, A.J.F., Fraser, T.E.M., Hall, R.G., Hawkes, T.R., Mitchell, G., Schaetzer, J., Wendeborn, S., Wibley, J. Herbicidal 4-hydroxyphenylpyruvate dioxygenase inhibitors—A review of the triketone chemistry story from a Syngenta perspective. Bioorganic & Medicinal Chemistry, 2009, 17(12), 4134-4152. View Source
